N-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide
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Description
N-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide is a useful research compound. Its molecular formula is C18H19N7O2 and its molecular weight is 365.397. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to targetMycobacterium tuberculosis H37Ra and CDK2/cyclin A2 , which are important in tuberculosis therapy and cancer treatment, respectively.
Mode of Action
Similar compounds have shown significant inhibitory activity against their targets . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Compounds with similar structures have been shown to exert a significant alteration in cell cycle progression, in addition to inducing apoptosis within hct cells .
Pharmacokinetics
The gi absorption score, which measures the amount of a molecule absorbed by the gut after being given through oral administration, is often used to evaluate the bioavailability of similar compounds .
Result of Action
Similar compounds have shown significant inhibitory activity with ic50 values of 0057 ± 0003, 0081 ± 0004 and 0119 ± 0007 μM, respectively, compared to control drug sorafenib .
Properties
IUPAC Name |
N-[3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-13(26)22-14-3-6-25-16(11-14)15(12-21-25)17(27)23-7-9-24(10-8-23)18-19-4-2-5-20-18/h2-6,11-12H,7-10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXKGIDODNCSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.